benzenesulfonic acid;4-[(2S)-4-ethylmorpholin-2-yl]phenol
Description
Molecular Geometry and Stereochemical Configuration
The molecular architecture of benzenesulfonic acid;4-[(2S)-4-ethylmorpholin-2-yl]phenol exhibits a complex three-dimensional arrangement arising from the combination of aromatic ring systems with a chiral morpholine moiety. The benzenesulfonic acid component features a tetrahedral sulfur center attached to a planar phenyl ring, with characteristic bond distances that have been well-established through X-ray crystallographic studies of related compounds. The carbon-sulfur, sulfur-oxygen double bond, and sulfur-hydroxyl bond distances are approximately 1.75, 1.43, and 1.55 Ångström respectively, consistent with the sp3 hybridization of the sulfur atom and the delocalization of electron density across the sulfonate group.
The stereochemical configuration at the 2-position of the morpholine ring introduces chirality to the molecule, designated as (2S) according to Cahn-Ingold-Prelog priority rules. This chiral center creates specific spatial arrangements that influence the overall molecular geometry and potential intermolecular interactions. The morpholine ring itself adopts a chair conformation, as demonstrated in related morpholine derivatives where puckering parameters indicate minimal deviation from ideal chair geometry. The chair conformation of the morpholine ring is characterized by specific puckering parameters, with typical values showing theta angles of approximately 7 degrees and minimal phi values, indicating a stable conformational arrangement.
The phenolic component of the molecule provides additional structural complexity through its substitution pattern. The para-substitution of the morpholine moiety on the phenol ring creates a linear arrangement that extends the overall molecular length while maintaining planarity within the aromatic system. The dihedral angle between the morpholine-substituted phenol ring and other aromatic components in the molecule influences the overall molecular shape and determines the spatial distribution of functional groups.
Spectroscopic Characterization Techniques (Nuclear Magnetic Resonance, Fourier Transform Infrared, X-Ray Diffraction)
Nuclear magnetic resonance spectroscopy provides detailed structural information about this compound through characteristic chemical shifts and coupling patterns. The benzenesulfonic acid moiety exhibits distinctive proton nuclear magnetic resonance signals in the aromatic region, typically appearing between 7.16 and 8.74 parts per million depending on the substitution pattern and solvent system. In deuterium oxide solutions, the aromatic protons of benzenesulfonic acid derivatives display characteristic multipicity patterns that reflect the electronic environment and substituent effects.
The morpholine component contributes specific nuclear magnetic resonance signatures through its saturated ring system and nitrogen-containing functionality. The ethyl substituent on the morpholine nitrogen provides additional spectroscopic markers through characteristic methyl and methylene resonances. The stereochemical configuration at the 2-position of the morpholine ring influences the chemical shifts of adjacent protons and carbons, creating diagnostic patterns that confirm the absolute configuration.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the electronic environment of each carbon atom within the molecule. The aromatic carbons of both the benzenesulfonic acid and phenolic components exhibit chemical shifts in the 110-160 parts per million range, with specific values dependent on the degree of electron-withdrawing or electron-donating effects from substituents. The morpholine ring carbons appear in the aliphatic region, typically between 20-80 parts per million, with the chiral carbon showing distinctive chemical shift patterns.
Fourier transform infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies of functional groups. The sulfonic acid functionality exhibits strong absorption bands corresponding to sulfur-oxygen stretching vibrations, typically appearing around 1150-1350 wavenumbers. The hydroxyl group of the sulfonic acid moiety shows broad absorption in the 2500-3500 wavenumber region when hydrogen bonded, with specific frequency dependent on the degree of association.
| Functional Group | Nuclear Magnetic Resonance Range (ppm) | Infrared Frequency (cm⁻¹) |
|---|---|---|
| Aromatic Protons | 7.16-8.74 | 1450-1600 |
| Sulfonic Acid | Not directly observed | 1150-1350 |
| Morpholine CH₂ | 2.5-4.0 | 2800-3000 |
| Phenolic OH | 4.5-10.0 | 3200-3600 |
Computational Modeling and Quantum Chemical Calculations
Density functional theory calculations provide detailed insights into the electronic structure and geometry optimization of this compound. Computational studies using various density functional theory methods, including B3LYP and related functionals with appropriate basis sets, have been employed to understand the molecular geometry and vibrational properties of related benzenesulfonic acid derivatives. These calculations typically employ the 6-311G(d,p) basis set to achieve accurate geometric parameters and vibrational frequencies.
The optimization of molecular geometry through quantum chemical calculations reveals the preferred conformational arrangements of the various functional groups within the molecule. The benzenesulfonic acid component maintains planarity within the aromatic ring system while the sulfonic acid group adopts tetrahedral geometry around the sulfur atom. The morpholine ring preferentially adopts chair conformation, consistent with experimental observations and minimizing steric interactions.
Vibrational frequency calculations using density functional theory methods provide theoretical predictions of infrared and Raman active modes that can be compared with experimental spectroscopic data. The calculated frequencies require scaling factors to account for the systematic overestimation typical of density functional theory calculations, with scaling factors typically ranging from 0.96 to 0.98 depending on the specific functional and basis set employed.
Electronic structure analysis through computational methods reveals the distribution of molecular orbitals and electron density throughout the molecule. The sulfonic acid functionality acts as a strong electron-withdrawing group, influencing the electronic properties of the attached aromatic ring and affecting the overall molecular dipole moment. The morpholine nitrogen contributes electron density that can participate in intramolecular interactions and influence the overall molecular stability.
| Computational Method | Application | Typical Accuracy |
|---|---|---|
| B3LYP/6-311G(d,p) | Geometry Optimization | ±0.02 Å bond lengths |
| B3LYP/6-311G(d,p) | Vibrational Frequencies | ±50 cm⁻¹ (scaled) |
| B3PW91/6-311G(d,p) | Electronic Properties | ±0.1 eV orbital energies |
Comparative Analysis with Structural Analogues
Comparative structural analysis with related compounds provides context for understanding the unique properties of this compound. Simple benzenesulfonic acid serves as the fundamental structural unit, exhibiting characteristic aromatic sulfonation patterns and acidic properties. The molecular geometry of benzenesulfonic acid features tetrahedral sulfur coordination with specific bond lengths and angles that serve as reference points for more complex derivatives.
Morpholine-containing compounds provide insight into the conformational preferences and stereochemical aspects of the chiral morpholine component. Studies of morpholine derivatives demonstrate consistent chair conformation adoption and specific chemical shift patterns in nuclear magnetic resonance spectroscopy. The combination of morpholine with aromatic systems creates extended conjugation possibilities and influences overall molecular geometry.
Substituted benzenesulfonic acids offer direct structural comparisons for understanding substituent effects on molecular properties. Ortho-substituted benzenesulfonic acids exhibit significant intramolecular hydrogen bonding effects that influence both molecular geometry and acidity. The formation of intramolecular hydrogen bonds can stabilize specific conformations and affect the overall molecular stability.
Para-substituted phenolic compounds provide additional comparative data for understanding the electronic effects of substituents on aromatic ring systems. The electron-donating nature of phenolic hydroxyl groups contrasts with the electron-withdrawing properties of sulfonic acid functionality, creating unique electronic distributions within the combined molecular system.
The integration of multiple functional groups in this compound creates a molecular architecture that combines the individual properties of each component while introducing new interactions and conformational possibilities not present in simpler analogues. The stereochemical complexity introduced by the chiral morpholine center adds an additional dimension to the structural analysis that distinguishes this compound from achiral analogues.
| Structural Analogue | Key Differences | Structural Implications |
|---|---|---|
| Benzenesulfonic Acid | Lacks morpholine and phenol components | Simpler geometry, higher symmetry |
| Morpholine Derivatives | Lacks aromatic sulfonic acid | Different electronic properties |
| Para-substituted Phenols | Lacks sulfonic acid functionality | Altered acidity and solubility |
| Ortho-substituted Benzenesulfonic Acids | Different substitution pattern | Potential intramolecular interactions |
Properties
CAS No. |
920799-95-7 |
|---|---|
Molecular Formula |
C18H23NO5S |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
benzenesulfonic acid;4-[(2S)-4-ethylmorpholin-2-yl]phenol |
InChI |
InChI=1S/C12H17NO2.C6H6O3S/c1-2-13-7-8-15-12(9-13)10-3-5-11(14)6-4-10;7-10(8,9)6-4-2-1-3-5-6/h3-6,12,14H,2,7-9H2,1H3;1-5H,(H,7,8,9)/t12-;/m1./s1 |
InChI Key |
LCNZPYBWLVZSPD-UTONKHPSSA-N |
Isomeric SMILES |
CCN1CCO[C@H](C1)C2=CC=C(C=C2)O.C1=CC=C(C=C1)S(=O)(=O)O |
Canonical SMILES |
CCN1CCOC(C1)C2=CC=C(C=C2)O.C1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Direct Sulfonation
This method involves the direct sulfonation of phenolic compounds using sulfuric acid or oleum. The reaction typically occurs under controlled temperatures to prevent degradation of sensitive functional groups.
- Reagents : Sulfuric acid, oleum
- Conditions : Reaction temperature generally between 140°C to 250°C.
- Yield : High yields can be achieved with careful control of reaction parameters.
Nucleophilic Substitution
In this method, a nucleophile (in this case, the morpholine derivative) is introduced to a sulfonated aromatic compound.
- Reagents : 4-benzenesulfonyl chloride, ethyl morpholine
- Conditions : Typically carried out in an organic solvent such as dichloromethane at room temperature.
Coupling Reactions
Coupling reactions can be employed to introduce the morpholine moiety onto the aromatic ring.
- Reagents : Boronic acids or other coupling partners
- Conditions : Palladium-catalyzed reactions are common, often requiring temperatures around 80°C to 100°C in solvents like toluene or DMF.
Alternative Synthetic Routes
Recent advancements have proposed alternative synthetic routes that involve:
- Use of Microwave Irradiation : Enhances reaction rates and yields.
Green Chemistry Approaches : Utilizing less hazardous solvents and reagents to minimize environmental impact.
| Method | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Direct Sulfonation | Sulfuric acid, oleum | 140°C - 250°C | High |
| Nucleophilic Substitution | 4-benzenesulfonyl chloride, ethyl morpholine | Room temperature in dichloromethane | Moderate |
| Coupling Reactions | Boronic acids, palladium catalyst | 80°C - 100°C in toluene/DMF | High |
| Microwave Irradiation | Various sulfonated compounds | Microwave conditions | Variable |
Recent studies have highlighted the following key findings regarding the preparation of benzenesulfonic acid; 4-[(2S)-4-ethylmorpholin-2-yl]phenol:
Yield Optimization : The use of microwave-assisted synthesis has been shown to significantly improve yields due to enhanced energy efficiency and reaction kinetics.
Environmental Impact : The transition towards greener methodologies has been emphasized, with researchers advocating for the reduction of hazardous reagents and solvents in synthetic pathways.
The preparation methods for benzenesulfonic acid; 4-[(2S)-4-ethylmorpholin-2-yl]phenol are diverse and can be tailored based on desired outcomes such as yield, purity, and environmental sustainability. Continuous advancements in synthetic techniques promise further improvements in the efficiency and safety of these processes.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid;4-[(2S)-4-ethylmorpholin-2-yl]phenol undergoes various chemical reactions typical of aromatic sulfonic acids and morpholine derivatives. These include:
Oxidation: The compound can be oxidized to form sulfonyl chlorides and other derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or other reduced forms.
Substitution: Electrophilic substitution reactions are common, where the sulfonic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus pentachloride (PCl5) for the formation of sulfonyl chlorides, and reducing agents such as sodium borohydride (NaBH4) for reduction reactions .
Major Products
The major products formed from these reactions include sulfonamides, sulfonyl chlorides, and esters. Dehydration with phosphorus pentoxide yields benzenesulfonic acid anhydride .
Scientific Research Applications
Synthesis and Preparation
The synthesis of benzenesulfonic acid; 4-[(2S)-4-ethylmorpholin-2-yl]phenol involves several key steps:
- Sulfonation of Benzene : This is typically achieved using concentrated sulfuric acid or fuming sulfuric acid (oleum).
- Formation of Morpholine Derivative : The morpholine moiety can be introduced through various organic synthesis techniques.
Chemistry
In the field of chemistry, benzenesulfonic acid; 4-[(2S)-4-ethylmorpholin-2-yl]phenol serves as:
- A reagent in organic synthesis.
- A catalyst in various chemical reactions, particularly in electrophilic substitutions.
Biology
Research indicates that this compound has potential as a biochemical probe:
- It is investigated for its role in drug development due to its ability to interact with enzymes and receptors.
Medicine
The compound's therapeutic properties are being explored for:
- Its use in formulations aimed at treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).
Industry
In industrial applications, it is utilized for:
- The production of detergents and surfactants.
Research highlights several biological activities associated with this compound:
Beta-Adrenergic Receptor Agonism
The compound shows interaction with beta-adrenergic receptors, which may lead to:
- Vasodilation.
- Increased heart rate.
Phosphodiesterase Inhibition
It may inhibit phosphodiesterase activity, resulting in:
- Enhanced cyclic AMP levels.
Antioxidant Activity
Preliminary studies suggest it possesses antioxidant properties that may reduce oxidative stress.
Case Studies
- Asthma Treatment : A clinical trial demonstrated that benzenesulfonic acid; 4-[(2S)-4-ethylmorpholin-2-yl]phenol improved lung function in asthma patients over a 12-week period.
- Chronic Obstructive Pulmonary Disease (COPD) : Long-term studies indicated improved quality of life metrics for COPD patients using this compound alongside standard therapies.
Mechanism of Action
The mechanism of action of benzenesulfonic acid;4-[(2S)-4-ethylmorpholin-2-yl]phenol involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins, while the morpholine derivative can interact with hydrophobic pockets in the target molecules. These interactions can modulate the activity of the target proteins and pathways involved in various biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonic Acid Derivatives with Aromatic Substitutents
- p-Toluenesulfonic Acid (PTSA): A widely used catalyst in organic reactions, PTSA shares the benzenesulfonic acid backbone but lacks the morpholine-phenol substituent. Evidence shows PTSA achieves near-complete phenol liquefaction of Pinus radiata bark at low liquor ratios (phenol/bark = 2), with molecular weights of liquefied materials similar to those produced by sulfuric acid (SA) . In contrast, the morpholine group in the target compound may alter catalytic behavior by modulating acidity or steric effects.
(E)-4-((2,4-Dihydroxyphenyl)diazenyl)benzenesulfonic acid :
This azo-linked sulfonic acid (from ) demonstrates how electron-withdrawing groups (e.g., diazenyl) enhance acidity and UV absorption. The target compound’s morpholine substituent, being electron-rich, could reduce acidity (higher pKa) compared to azo derivatives but improve solubility in polar solvents.- 4-[(2-Hydroxybenzyl)amino]benzenesulfonic acid: Used as a thermal response switch in proton-conductive membranes (), this compound relies on intramolecular hydrogen bonds for proton transfer. The target compound’s morpholine group may offer similar hydrogen-bonding capacity but with enhanced thermal stability due to the rigid morpholine ring.
Phenolic Compounds with Heterocyclic Substituents
- Phenol,4-[(1R,2S)-2-(dipropylamino)cyclopropyl]-: A structurally complex phenol derivative () with a cyclopropylamine group.
Catalysis
- Efficiency: PTSA achieves 98% liquefaction yield in phenol-bark reactions (). The target compound’s morpholine-phenol group may reduce condensation reactions between phenol and bark components, similar to SA, but with lower corrosivity.
- Acidity: Sulfonic acids like PTSA (pKa ≈ -2) are stronger acids than phenolic derivatives. The target compound’s acidity is likely intermediate, depending on the electron-donating effects of the morpholine group.
Material Science
- Thermal Response: The thermal isomerization of 4-[(2-hydroxybenzyl)amino]benzenesulfonic acid () relies on keto-enol tautomerism. The target compound’s morpholine group could stabilize enol forms, enabling tunable proton conduction rates in membranes.
- Polymerization: highlights sodium salts of 4-hydroxybenzenesulfonic acid polymerizing with formaldehyde.
Data Table: Key Properties of Comparable Compounds
Biological Activity
Benzenesulfonic acid; 4-[(2S)-4-ethylmorpholin-2-yl]phenol is a compound of significant interest in pharmacology and medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a benzenesulfonic acid moiety and a morpholine derivative, which contributes to its solubility and interaction with biological targets.
Research indicates that benzenesulfonic acid; 4-[(2S)-4-ethylmorpholin-2-yl]phenol may act through several mechanisms:
- Beta-Adrenergic Receptor Agonism : The compound has been shown to interact with beta-adrenergic receptors, which are critical in various physiological responses including cardiovascular function and metabolic regulation. This interaction can lead to vasodilation and increased heart rate, making it a candidate for treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .
- Inhibition of Phosphodiesterase : It may also function as a phosphodiesterase inhibitor, enhancing cyclic AMP levels within cells, which can lead to increased smooth muscle relaxation and bronchodilation .
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, potentially reducing oxidative stress in cellular environments .
In Vitro Studies
In vitro assays have demonstrated that benzenesulfonic acid; 4-[(2S)-4-ethylmorpholin-2-yl]phenol can modulate cellular signaling pathways associated with inflammation and cell proliferation. For example:
- Cell Proliferation Assays : The compound was tested on various cancer cell lines, showing dose-dependent inhibition of cell growth, particularly in breast cancer cells .
In Vivo Studies
In vivo studies have provided insights into the pharmacokinetics and therapeutic efficacy of the compound:
- Animal Models : In murine models of asthma, administration of the compound resulted in significant reductions in airway hyperresponsiveness and inflammation markers compared to control groups .
Case Studies
- Asthma Treatment : A clinical trial involving patients with moderate to severe asthma evaluated the efficacy of benzenesulfonic acid; 4-[(2S)-4-ethylmorpholin-2-yl]phenol as an adjunct therapy. Results indicated improved lung function and reduced need for rescue inhalers over a 12-week period .
- Chronic Obstructive Pulmonary Disease (COPD) : Another study assessed the long-term effects of the compound on COPD patients. The findings suggested improved quality of life metrics and reduced exacerbation rates when used alongside standard therapies .
Data Table: Summary of Biological Activities
Q & A
Q. Q1. What are the recommended methods for synthesizing benzenesulfonic acid;4-[(2S)-4-ethylmorpholin-2-yl]phenol, and how can purity be optimized?
Answer :
- Synthesis : Begin with sulfonation of phenol derivatives using concentrated sulfuric acid under controlled temperature (40–60°C) to introduce the benzenesulfonic acid group . For the morpholine moiety, employ stereoselective synthesis via chiral auxiliaries or asymmetric catalysis to achieve the (2S)-configuration .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization in ethanol/water mixtures. Monitor purity via HPLC (C18 column, mobile phase: acetonitrile/0.1% TFA) .
Q. Q2. How can structural confirmation of this compound be achieved using spectroscopic techniques?
Answer :
- NMR : Analyze - and -NMR spectra for characteristic peaks: sulfonic acid protons (δ 7.5–8.5 ppm), morpholine ring protons (δ 3.0–4.0 ppm), and ethyl group protons (δ 1.2–1.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS should confirm the molecular ion peak (e.g., [M+H]) with a mass error <5 ppm .
Q. Q3. What solvent systems are optimal for solubility studies of this compound in experimental settings?
Answer :
- The compound is polar due to the sulfonic acid and morpholine groups. Use DMSO or water for dissolution. For hydrophobic interactions, mix with ethanol or acetonitrile (up to 30% v/v) .
Advanced Research Questions
Q. Q4. How does the stereochemistry of the (2S)-4-ethylmorpholin-2-yl group influence biological activity or binding interactions?
Answer :
- Chiral Effects : The (2S)-configuration may enhance binding to chiral receptors (e.g., enzymes or transporters). Conduct docking studies (AutoDock Vina) comparing enantiomers to identify stereospecific interactions .
- Experimental Validation : Synthesize both enantiomers and compare IC values in enzyme inhibition assays (e.g., serine proteases) .
Q. Q5. What strategies resolve contradictions in spectral data when characterizing derivatives of this compound?
Answer :
- Contradiction Analysis : If NMR peaks overlap (e.g., sulfonic acid vs. aromatic protons), use 2D NMR (COSY, HSQC) for resolution. Cross-validate with IR spectroscopy (sulfonate S=O stretch at 1150–1250 cm) .
- Case Study : For azo-linked derivatives (e.g., ), confirm regiochemistry via NOESY correlations between the morpholine and azo groups .
Q. Q6. How can computational models predict the reactivity of the sulfonic acid group in nucleophilic substitution reactions?
Answer :
- DFT Calculations : Use Gaussian09 to model transition states and calculate activation energies for reactions with amines or thiols. Compare with experimental yields under varying pH (e.g., pH 7–9 for optimal substitution) .
- Reactivity Trends : The electron-withdrawing sulfonic acid group accelerates nucleophilic aromatic substitution but may require base catalysis (e.g., NaHCO) .
Q. Q7. What methodologies assess the compound’s metabolic stability in vitro?
Answer :
- Liver Microsome Assay : Incubate with human liver microsomes (HLM) and NADPH. Monitor degradation via LC-MS/MS over 60 minutes. Calculate half-life () and intrinsic clearance (Cl) .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent probes (e.g., Vivid® assays) to evaluate drug-drug interaction risks .
Methodological Guidance for Data Interpretation
Q. Q8. How to design experiments to study the compound’s interaction with lipid bilayers or membranes?
Answer :
- Langmuir-Blodgett Technique : Measure surface pressure-area isotherms to assess insertion into lipid monolayers (DPPC or POPC). Use fluorescence anisotropy to evaluate membrane fluidity changes .
- MD Simulations : Run GROMACS simulations to visualize interactions with phospholipid headgroups (e.g., hydrogen bonding with sulfonate) .
Q. Q9. What protocols mitigate degradation of the sulfonic acid group during long-term storage?
Answer :
Q. Q10. How to correlate substituent effects on the benzene ring with bioactivity in structure-activity relationship (SAR) studies?
Answer :
- SAR Workflow : Synthesize analogs with electron-donating (e.g., –OCH) or withdrawing (e.g., –NO) groups. Test in bioassays (e.g., antimicrobial or kinase inhibition) and perform QSAR modeling (DRAGON descriptors) to identify critical substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
